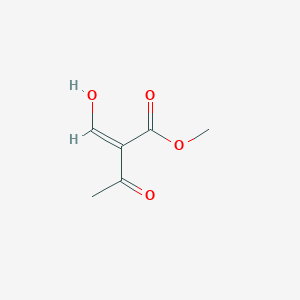
methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is an organic compound with a unique structure that includes a hydroxymethylidene group and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism by which methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate exerts its effects involves its reactive functional groups. The hydroxymethylidene group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations such as reduction or oxidation. These reactions are facilitated by the presence of specific enzymes or catalysts that target these functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acetoacetate: Similar structure but lacks the hydroxymethylidene group.
Ethyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 3-oxobutanoate: Similar structure but lacks the hydroxymethylidene group.
Uniqueness
Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is unique due to the presence of both a hydroxymethylidene group and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
CAS-Nummer |
131607-55-1 |
|---|---|
Molekularformel |
C6H8O4 |
Molekulargewicht |
144.12532 |
Synonyme |
Butanoic acid, 2-(hydroxymethylene)-3-oxo-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















